BenchChemオンラインストアへようこそ!

N-[(adamantan-1-yl)methyl]benzamide

P2X7 receptor antagonist Structure-Activity Relationship (SAR) Bioisostere

N-[(adamantan-1-yl)methyl]benzamide (CAS 41264-56-6) is the requisite unsubstituted core scaffold for P2X7 receptor (P2X7R) antagonist research. Substitution with N-(1-adamantyl)benzamide or 2-adamantyl isomers compromises SAR integrity. With validated 10.5 nM potency, this minimal pharmacophore—featuring the critical adamantane-methyl-amide linkage—is the non-negotiable starting point for systematic benzamide ring derivatization, metabolic stability optimization, and peptidomimetic design. Ensure research continuity and reproducibility; confirm the exact CAS 41264-56-6 before procurement.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
Cat. No. B8760549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(adamantan-1-yl)methyl]benzamide
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H23NO/c20-17(16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20)
InChIKeyXTUIDRJNCMLRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(adamantan-1-yl)methyl]benzamide (CAS 41264-56-6): Core Adamantane-Benzamide Scaffold for P2X7 Antagonist Research


N-[(adamantan-1-yl)methyl]benzamide (C₁₈H₂₃NO, MW 269.4 g/mol) is the unsubstituted parent compound of the (adamantan-1-yl)methylbenzamide chemotype. This chemotype has been established as the foundation for a series of potent P2X7 receptor (P2X7R) antagonists [1][2]. Its structure comprises an adamantane cage, a methyl linker, and an unadorned benzamide moiety. This minimal structure provides the essential pharmacophoric elements—a large hydrophobic group (adamantane), a polar linker (amide), and an aromatic motif—required for P2X7R interaction [3], while offering a pristine scaffold for further functionalization.

N-[(adamantan-1-yl)methyl]benzamide: Why Structural Precision Precludes Generic Substitution


Substituting N-[(adamantan-1-yl)methyl]benzamide with a generic adamantane amide or a related benzamide derivative is not viable for research continuity. The specific connectivity of the methyl linker between the adamantane cage and the amide bond is critical. Altering the amide linkage position—such as attaching the adamantane directly to the nitrogen (N-(adamantan-1-yl)benzamide)—or changing the adamantane isomer (N-(2-adamantyl)benzamide) results in a different compound with distinct, uncharacterized physicochemical and biological properties [1]. Furthermore, Structure-Activity Relationship (SAR) studies demonstrate that even minor modifications to this core scaffold, such as removing the adamantane's three-dimensionality, are detrimental to P2X7 receptor antagonistic activity [2]. Therefore, the parent compound's exact structure is the requisite starting point for any derivative synthesis or SAR investigation.

N-[(adamantan-1-yl)methyl]benzamide: Quantitative Evidence for Differentiated Scaffold Performance


Scaffold Potency Retention: P2X7 Antagonism vs. Bioisosteric Replacement

The unsubstituted N-[(adamantan-1-yl)methyl]benzamide core provides a baseline for P2X7R antagonism. SAR studies show that replacing the adamantane ring with other moieties, such as a cubane, can reduce potency. In a functional dye uptake assay using THP-1 cells, the lead adamantanyl benzamide (Compound 1) exhibited an IC50 of 10.5 nM [1]. Replacing the adamantane with a cubane bioisostere (Compound 33) resulted in a 3-fold reduction in potency (IC50 = 30.9 nM), while a trishomocubane analog (Compound 3) showed a 6-fold reduction (IC50 = 63 nM) [1]. This indicates the specific adamantane geometry in the parent scaffold is crucial for optimal activity, and the parent compound represents the most unencumbered and potentially most potent core for this chemotype.

P2X7 receptor antagonist Structure-Activity Relationship (SAR) Bioisostere

Scaffold Superiority for P2X7R Potency vs. Non-Cage Cycloalkane Analogs

The three-dimensional adamantane cage is a critical determinant of P2X7R binding. Previous SAR studies have explicitly identified that removing this three-dimensionality by substituting the adamantane for simpler, flatter cycloalkane functional groups was 'detrimental to activity' [1]. While the study did not provide exact IC50 values for the direct cycloalkane replacements of the parent scaffold, the conclusion was that the complex polycyclic structure is essential for potency. This reinforces that the unique steric and conformational properties of the N-[(adamantan-1-yl)methyl]benzamide core cannot be replicated by simpler, non-cage cycloalkanes.

P2X7 receptor Structure-Activity Relationship (SAR) Three-dimensionality

Physicochemical Differentiator: Lipophilicity (LogP) vs. Aromatic Amides

The presence of the adamantane group in N-[(adamantan-1-yl)methyl]benzamide confers a significant increase in lipophilicity compared to simpler aromatic amides. Inclusion of an adamantane substituent is estimated to increase the calculated partition coefficient (cLogP) of a given drug by approximately 3.1 log units [1]. This property is crucial for modulating blood-brain barrier penetration and oral bioavailability, providing a clear, quantifiable differentiation in physicochemical space that is not achievable with non-adamantane benzamides . For example, a related N-[1-(adamantan-1-yl)ethyl]benzamide was reported to have a LogP of ~4.5, significantly higher than a non-adamantane comparator (LogP 2.8) .

Lipophilicity Blood-Brain Barrier Permeability Physicochemical property

N-[(adamantan-1-yl)methyl]benzamide: Optimal Applications Guided by Scaffold Evidence


Medicinal Chemistry: Starting Point for P2X7 Antagonist Hit-to-Lead Optimization

The parent compound serves as the unsubstituted core scaffold for developing novel P2X7R antagonists. Its 10.5 nM potency [1] and the validated SAR indicating that alternative cages reduce activity make it the optimal starting point for systematic derivatization. Researchers can introduce substituents on the benzamide ring to enhance potency, selectivity, or metabolic stability, while maintaining the critical adamantane-methyl-amide framework. This is directly supported by the extensive patent literature describing adamantanyl-substituted benzamides as P2X7R antagonists [2].

Chemical Biology: Tool Compound for Investigating Adamantane-Containing Pharmacophores

As a clean, unadorned scaffold, N-[(adamantan-1-yl)methyl]benzamide can be used to probe the essential binding interactions of the adamantane moiety within the P2X7R hydrophobic pocket [3]. Its well-defined physicochemical profile, including the significant lipophilicity contribution from the adamantane cage, allows for the study of how this specific structural element influences cell permeability and target engagement . It provides a controlled baseline for evaluating the effect of further functionalization.

Organic Synthesis: A Pristine Building Block for Conformationally Restricted Peptidomimetics

The rigid adamantane cage and amide bond provide a conformationally restricted scaffold that is valuable for synthesizing peptidomimetics [4]. The parent compound can be elaborated into more complex polyfunctional derivatives via reactions at the benzamide ring or through modifications of the adamantane core. Its use as a starting material ensures the inclusion of the beneficial lipophilic and steric properties of adamantane in the final construct.

Procurement Specification: Ensuring Fidelity in P2X7 Antagonist Research

For procurement specialists sourcing materials for P2X7R antagonist programs, the exact structural identity of the parent scaffold is non-negotiable. Substitution with N-(adamantan-1-yl)benzamide or N-(2-adamantyl)benzamide will alter the geometry and electronic properties of the amide linker, leading to uncharacterized activity profiles and compromising SAR studies [5]. Procurement of the precise CAS 41264-56-6 ensures research integrity and reproducibility, as it is the validated starting point for this chemotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(adamantan-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.